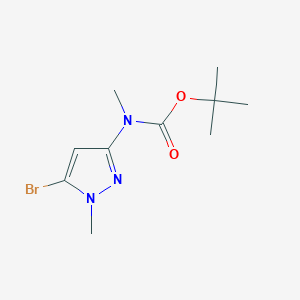![molecular formula C13H19ClN2O B13914531 1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine CAS No. 1240572-62-6](/img/structure/B13914531.png)
1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
The synthesis of 1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-chloroethyl)-2-methylpiperazine with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of other piperazine derivatives and heterocyclic compounds.
Biology: It has been investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior. Additionally, the compound may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine can be compared with other similar piperazine derivatives, such as:
1-[2-(2-Chlorophenoxy)ethyl]-2-methylpiperazine: This compound has a similar structure but with a chlorine atom in a different position on the phenoxy ring. It may exhibit different biological activities and chemical reactivity.
1-[2-(4-Chlorophenoxy)ethyl]-2-methylpiperazine: Another structural isomer with the chlorine atom in the para position. This compound may have distinct pharmacological properties compared to the meta-substituted derivative.
1-[2-(3-Bromophenoxy)ethyl]-2-methylpiperazine: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
1240572-62-6 |
|---|---|
Molekularformel |
C13H19ClN2O |
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
1-[2-(3-chlorophenoxy)ethyl]-2-methylpiperazine |
InChI |
InChI=1S/C13H19ClN2O/c1-11-10-15-5-6-16(11)7-8-17-13-4-2-3-12(14)9-13/h2-4,9,11,15H,5-8,10H2,1H3 |
InChI-Schlüssel |
ASYKNPPOSOYIDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCN1CCOC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


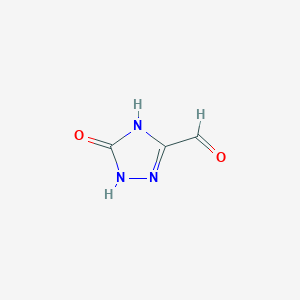


![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
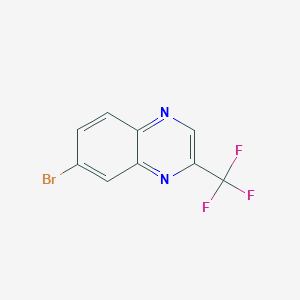
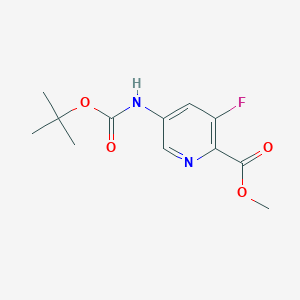
![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)
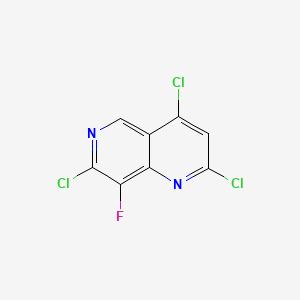
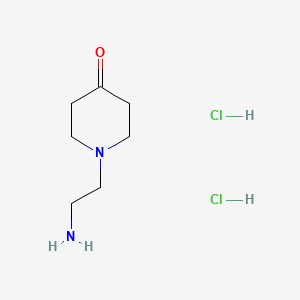

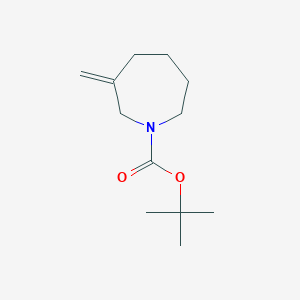
![2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone](/img/structure/B13914517.png)
